Benzyl 2-acetamido-2-deoxy-3,6-Di-O-acetyl-alpha-D-glucopyranoside
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Overview
Description
Benzyl 2-acetamido-2-deoxy-3,6-Di-O-acetyl-alpha-D-glucopyranoside is a synthetic derivative of glucosamine, a naturally occurring amino sugar. This compound is characterized by its benzyl and acetyl groups, which are attached to the glucopyranoside ring. It is primarily used in biochemical research due to its ability to inhibit glycosylation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-acetamido-2-deoxy-3,6-Di-O-acetyl-alpha-D-glucopyranoside typically involves multiple steps. The starting material is often glucosamine, which undergoes acetylation to introduce the acetyl groups. The benzyl group is then introduced through a benzylation reaction. The reaction conditions usually involve the use of organic solvents such as methanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-acetamido-2-deoxy-3,6-Di-O-acetyl-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Benzyl 2-acetamido-2-deoxy-3,6-Di-O-acetyl-alpha-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Inhibits glycosylation processes, making it useful in studying protein glycosylation and its effects on cellular functions.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The compound exerts its effects by inhibiting glycosylation, a process where sugars are attached to proteins or lipids. This inhibition occurs through the interaction of the compound with glycosyltransferase enzymes, preventing them from catalyzing the glycosylation reaction. The molecular targets include various glycoproteins and glycolipids involved in cellular signaling and structural integrity .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside: Similar structure but differs in the sugar moiety.
Ethyl 2-acetamido-4,6-di-O-benzyl-2,3-N,O-carbonyl-2-deoxy-1-thio-beta-D-glycopyranoside: Contains additional benzyl and carbonyl groups.
Uniqueness
Benzyl 2-acetamido-2-deoxy-3,6-Di-O-acetyl-alpha-D-glucopyranoside is unique due to its specific acetylation pattern and the presence of both benzyl and acetyl groups. This unique structure allows it to effectively inhibit glycosylation processes, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
(5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO8/c1-11(21)20-16-18(27-13(3)23)17(24)15(10-25-12(2)22)28-19(16)26-9-14-7-5-4-6-8-14/h4-8,15-19,24H,9-10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGSXKCPBJLDNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)O)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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